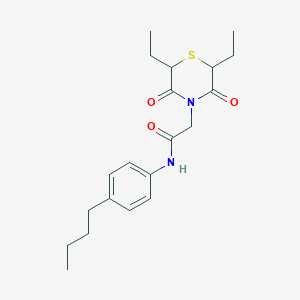

N-(4-butylphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Description

This compound belongs to the acetamide class of synthetic molecules, characterized by a thiomorpholin-4-yl core substituted with two ethyl groups and two ketone oxygen atoms (3,5-dioxo). The acetamide side chain is linked to a 4-butylphenyl group.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S/c1-4-7-8-14-9-11-15(12-10-14)21-18(23)13-22-19(24)16(5-2)26-17(6-3)20(22)25/h9-12,16-17H,4-8,13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEBLEUUXGUCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(SC(C2=O)CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butylphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known by its CAS number 868215-75-2, is a compound of interest due to its potential biological activities. This article aims to detail the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H28N2O3S

- Molecular Weight : 364.52 g/mol

- IUPAC Name : this compound

The compound features a thiomorpholine ring which is significant for its biological activity. The presence of the butylphenyl group is expected to influence lipophilicity and receptor interactions.

Pharmacological Effects

- Neuropharmacology : Preliminary studies suggest that derivatives of similar structures exhibit neuroactive properties. For instance, compounds with similar morpholine structures have shown alterations in neurotransmitter levels in animal models, particularly affecting dopamine and serotonin pathways .

- Anxiolytic Effects : Research on related compounds indicates potential anxiolytic effects when tested in behavioral models such as zebrafish. These studies suggest that the compound may modulate anxiety-related behaviors through neurotransmitter modulation .

- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. This could suggest a potential role for this compound in therapeutic applications targeting metabolic disorders.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- The thiomorpholine moiety may interact with various receptors or enzymes due to its structural properties.

- The butylphenyl group likely enhances the lipophilicity of the compound, facilitating its passage through biological membranes and enhancing receptor binding.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues in Auxin Agonists

lists synthetic auxin agonists such as WH7 and compound 602 , which share the acetamide backbone but lack the thiomorpholin moiety. Key differences:

- Substituents on the heterocyclic ring : The thiomorpholin-3,5-dione core in the target compound contrasts with pyridine (e.g., DAS534) or triazole rings (e.g., WH7).

- Phenyl group substitution: The 4-butylphenyl group in the target compound provides increased lipophilicity compared to 4-chloro-3,5-dimethylphenoxy (compound 602) or chlorinated aryl groups in 2,4-D.

Biological Implications : The thiomorpholin ring may enhance stability against hydrolysis compared to ester-containing auxins like 2,4-D .

Pyridazinone-Based FPR Agonists

highlights pyridazin-3(2H)-one derivatives (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) as Formyl Peptide Receptor (FPR) agonists. Comparisons:

- Heterocyclic core: Pyridazinone (six-membered, two nitrogen atoms) vs. thiomorpholin-dione (six-membered, one sulfur and two ketone groups).

- Functional groups: The target compound lacks the methoxybenzyl substituent critical for FPR2 specificity in pyridazinones.

Pharmacological Relevance: The thiomorpholin core may reduce calcium mobilization activity observed in FPR-targeted pyridazinones due to altered electronic properties .

Thiazolidinone Derivatives

describes acetamides with thiazolidinone rings (e.g., 2-[2-(2,6-dichlorophenylamino)-phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide). Key distinctions:

- Ring system: Thiazolidinone (five-membered, sulfur, and ketone) vs. thiomorpholin (six-membered, sulfur, and two ketones).

- Substituents: The target compound’s diethyl groups may enhance steric bulk compared to dichlorophenyl in thiazolidinones.

Synthetic Accessibility: Thiazolidinones are synthesized via aminolysis, whereas thiomorpholin derivatives require more complex cyclization steps .

Benzothiazole Acetamides (Patent Compounds)

lists benzothiazole-linked acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide). Differences include:

- Aromatic system: Benzothiazole (fused benzene-thiazole) vs. thiomorpholin (non-aromatic, sulfur-containing ring).

- Electron-withdrawing groups : Trifluoromethyl in patent compounds vs. diethyl/dioxo in the target.

Drug-Likeness : The benzothiazole’s aromaticity may improve π-π stacking interactions, whereas the thiomorpholin’s flexibility could enhance conformational adaptability .

Morpholinone Acetamides

details morpholinone derivatives (e.g., 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide). Contrasts:

- Ring oxidation state: Morpholinone (one ketone) vs. thiomorpholin-dione (two ketones).

- Substituents: The target’s 4-butylphenyl group vs. isopropylphenyl in morpholinones.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(4-butylphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide be optimized for improved yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including (i) formation of the thiomorpholine ring via cyclization with alkyl halides and (ii) amide coupling using acyl chlorides. Key parameters include:

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .

- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for moisture-sensitive steps .

- Purification : Employ column chromatography with gradients of methanol in DCM (0–8%) to isolate the product, followed by recrystallization from ethyl acetate .

Q. What spectroscopic and crystallographic methods confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (300 MHz, CDCl) identify proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm) and carbonyl groups (δ 168–170 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. High-resolution data (>1.0 Å) improve accuracy in determining bond lengths and angles .

- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H] at m/z 347) .

Q. What initial steps are recommended to evaluate the compound’s biological activity in antimicrobial assays?

- Methodological Answer :

- In vitro testing : Use broth microdilution assays against Candida albicans and Aspergillus fumigatus. Prepare stock solutions in DMSO (≤1% v/v) to maintain solubility .

- Control experiments : Include fluconazole as a positive control and solvent-only negative controls.

- Data interpretation : Compare minimum inhibitory concentrations (MICs) to established antifungal agents. Structural analogs with thiomorpholine cores show MICs of 2–8 µg/mL .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental reactivity data be resolved?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model reaction pathways. Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

- Contradiction analysis : If computational models underestimate steric hindrance (e.g., due to the 4-butylphenyl group), refine parameters using molecular dynamics simulations to account for bulky substituents .

Q. What strategies elucidate the mechanism of action against biological targets like enzymes or receptors?

- Methodological Answer :

- Binding assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (K) to target proteins (e.g., fungal lanosterol demethylase) .

- Enzyme inhibition : Use fluorogenic substrates to monitor enzyme activity (e.g., cytochrome P450 inhibition). Derivatives with electron-withdrawing groups on the phenyl ring show 50% inhibition at 10 µM .

- Molecular docking : Align the compound’s structure (from X-ray data) with protein active sites using AutoDock Vina. Focus on hydrogen bonds between the acetamide group and catalytic residues .

Q. How can derivatives of this compound be designed to enhance pharmacological properties while reducing toxicity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify substituents systematically:

- Phenyl ring : Introduce methoxy or halogen groups to improve membrane permeability .

- Thiomorpholine core : Replace diethyl groups with cyclopropyl to reduce metabolic degradation .

- Toxicity screening : Use in vitro hepatocyte assays (e.g., HepG2 cells) to assess cytotoxicity. Prioritize derivatives with IC > 50 µM in hepatic models .

- Pharmacokinetic optimization : LogP values should be <5 to balance lipophilicity and solubility. Methylsulfonyl derivatives improve aqueous solubility by 3-fold .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Methodological Answer :

- Standardize assays : Ensure consistent inoculum sizes (e.g., 1×10 CFU/mL for antifungal tests) and incubation times (24–48 hours) .

- Batch variability : Characterize compound purity (≥95% by HPLC) and confirm stereochemistry (via chiral chromatography) to exclude impurities as confounding factors .

- Meta-analysis : Compare data across structural analogs (e.g., N-(4-ethoxyphenyl) derivatives) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.